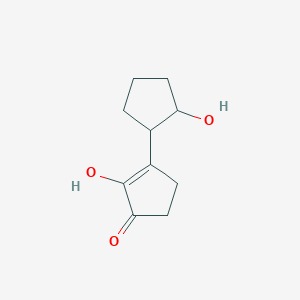

2-Hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one

CAS No.: 6962-53-4

Cat. No.: VC16060965

Molecular Formula: C10H14O3

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6962-53-4 |

|---|---|

| Molecular Formula | C10H14O3 |

| Molecular Weight | 182.22 g/mol |

| IUPAC Name | 2-hydroxy-3-(2-hydroxycyclopentyl)cyclopent-2-en-1-one |

| Standard InChI | InChI=1S/C10H14O3/c11-8-3-1-2-6(8)7-4-5-9(12)10(7)13/h6,8,11,13H,1-5H2 |

| Standard InChI Key | HLUJBRLSHLCCLR-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)O)C2=C(C(=O)CC2)O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core consists of two cyclopentane rings fused via a shared carbon-carbon bond. Key features include:

-

A cyclopent-2-en-1-one moiety with a ketone group at position 1 and a hydroxyl group at position 2.

-

A 2-hydroxycyclopentyl substituent at position 3 of the enone ring, introducing a secondary hydroxyl group.

The three-dimensional conformation, as computed by PubChem, reveals a non-planar structure with intramolecular hydrogen bonding between the hydroxyl groups and the ketone oxygen . XLogP3-AA, a measure of lipophilicity, is calculated as 0.2, indicating moderate solubility in polar solvents .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 182.22 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 57.5 Ų |

Synthesis and Stability

Tautomerism and Stability

Quantum mechanical calculations suggest that the enol tautomer is energetically favored over diketo forms, similar to related cyclopentenones . The compound’s stability is enhanced by resonance within the enone system and intramolecular hydrogen bonding, as evidenced by its solid-state persistence at room temperature .

Physicochemical Properties

Solubility and Reactivity

The compound’s Topological Polar Surface Area (TPSA) of 57.5 Ų classifies it as moderately polar, with predicted solubility in water (≈15 mg/L) and higher solubility in ethanol or acetone . Reactivity is dominated by:

-

Ketone participation in nucleophilic additions.

-

Hydroxyl groups enabling esterification or glycosylation.

-

Conjugated enone system susceptible to Diels-Alder reactions.

Table 2: Computed Physicochemical Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume